molecular formula C19H18BrNO2 B1375545 1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1399183-27-7

1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B1375545
CAS No.: 1399183-27-7
M. Wt: 372.3 g/mol
InChI Key: YAMWPHXTYUYVHC-UHFFFAOYSA-N
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Description

Structural Elucidation of 1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Core Spirocyclic Topology and IUPAC Nomenclature

The compound’s core structure consists of a spiro junction connecting two distinct ring systems:

  • Isobenzofuranone moiety : A fused bicyclic system containing a furan ring (C1–C2–O–C3) and a ketone group at position 3.
  • Piperidine ring : A six-membered saturated amine ring (N1–C2–C3–C4–C5–C6–N1) fused to the isobenzofuranone via a single atom (spiro carbon at C3).

The IUPAC name, 1'-benzyl-6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one , reflects:

  • Spiro[2-benzofuran-3,4'-piperidine] : The spiro junction occurs at position 3 of the 2-benzofuran (isobenzofuran) and position 4' of the piperidine.
  • 1'-Benzyl : A benzyl group (-CH₂-C₆H₅) attached to the piperidine nitrogen.
  • 6-Bromo : A bromine atom substituted at position 6 of the isobenzofuran ring.
Key Structural Features
Component Position Functional Group Role in Structure
Spiro carbon C3 N/A Fused junction point
Benzyl substituent N1 -CH₂-C₆H₅ Steric and electronic effects
Bromine substituent C6 -Br Electrophilic activation
Ketone group C3 =O Conformational rigidity

Stereochemical Configuration and Conformational Analysis

The compound’s stereochemistry is dictated by the spiro junction , which imposes rigid, tetrahedral geometry at the shared carbon (C3). This restricts rotational freedom, forcing a fixed axial-equatorial relationship between substituents on the isobenzofuran and piperidine rings.

Conformational Constraints
  • Piperidine ring dynamics : The benzyl group at N1 adopts an equatorial orientation to minimize steric clash with the isobenzofuran ring.
  • Isobenzofuran ring planarity : The bromine at C6 is positioned axially relative to the piperidine ring, consistent with minimized steric interactions.
Computational Insights

Molecular modeling studies on analogous spiro compounds (e.g., 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) reveal:

  • Dihedral angles : ~90° between the isobenzofuran and piperidine planes due to spiro junction rigidity.
  • Stability : The spiro system resists ring-opening under standard conditions, with decomposition observed only at elevated temperatures (>150°C).

Electronic Effects of Bromine Substituent at C-5 Position

The bromine atom at C5 (C6 in the IUPAC numbering) exerts strong electron-withdrawing effects via inductive and resonance mechanisms:

Electronic Influence on Reactivity
Property Impact on Isobenzofuran Ring
Electron-withdrawing Activates C5 for nucleophilic substitution
σ-hole formation Enhances halogen-bonding capacity
Ring polarization Increases electrophilicity at C3
  • Halogen bonding : Bromine’s σ-hole enables non-covalent interactions with Lewis bases (e.g., oxygen, nitrogen), potentially stabilizing transition states in reactions.
  • Oxidation resistance : The electron-deficient environment reduces susceptibility to oxidative degradation compared to non-halogenated analogues.

Benzyl Group Influence on Piperidine Ring Dynamics

The benzyl group at N1 introduces steric and electronic modulation of the piperidine ring:

Steric and Electronic Effects
Parameter Effect on Piperidine Ring
Steric bulk Forces equatorial orientation of substituents
Electronic donation Stabilizes adjacent positive charges via inductive effects
Conformational rigidity Restricts piperidine chair-flipping
Comparative Analysis with Analogues
Substituent at N1 Piperidine Conformation Reactivity Profile
Benzyl Rigid, equatorial Reduced nucleophilicity
Hydrogen Flexible, axial Higher nucleophilicity
Methyl Intermediate rigidity Balanced reactivity
  • Steric shielding : The benzyl group protects the piperidine nitrogen from electrophilic attack, directing reactivity toward the isobenzofuran moiety.
  • Electronic effects : The electron-donating methylene group (-CH₂-) slightly deactivates the piperidine ring, reducing basicity.

Properties

IUPAC Name

1'-benzyl-6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c20-15-6-7-17-16(12-15)18(22)23-19(17)8-10-21(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMWPHXTYUYVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=C(C=C(C=C3)Br)C(=O)O2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The σ1 receptor is known to interact with various types of ion channels, including k+, ca2+, and na+ channels. Therefore, it can be inferred that 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one may influence these ion channels and their associated signaling pathways.

Biochemical Analysis

Biochemical Properties

1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with sigma (σ) receptors, particularly σ2 receptors, which are involved in several cellular processes including cell proliferation and apoptosis. The compound’s interaction with these receptors suggests its potential use in developing diagnostic and therapeutic tools for diseases such as cancer and Alzheimer’s disease. The nature of these interactions involves binding to the receptor sites, which can modulate the receptor’s activity and influence downstream signaling pathways.

Cellular Effects

The effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with σ2 receptors can lead to changes in cell proliferation rates and apoptosis, which are critical processes in cancer biology. Additionally, the compound’s impact on gene expression can alter the production of proteins involved in cell cycle regulation and metabolic pathways, thereby affecting overall cellular function.

Molecular Mechanism

At the molecular level, 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one exerts its effects through specific binding interactions with biomolecules. The compound binds to σ2 receptors, which can result in either inhibition or activation of these receptors. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, the compound may inhibit or activate enzymes involved in metabolic pathways, further affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cell proliferation and apoptosis, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological response. Additionally, high doses of the compound can result in adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with σ2 receptors can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Enzymes involved in the compound’s metabolism may include cytochrome P450 enzymes, which play a crucial role in the biotransformation of many synthetic compounds.

Transport and Distribution

The transport and distribution of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and its affinity for certain tissues can influence its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biological activity, making it an important factor in its biochemical analysis.

Biological Activity

1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS No. 1399183-27-7) is a compound of interest due to its unique structural features and potential pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent studies.

The molecular formula of this compound is C19H18BrNO2, with a molecular weight of 372.26 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and bromination processes. Recent methodologies have focused on regioselective synthesis techniques that enhance yield and purity, utilizing palladium-catalyzed reactions and chromatography for purification .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, the compound exhibited an IC50 value of approximately 0.825 µM in pancreatic ductal adenocarcinoma cells .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
PDAC-10.825
PDAC-20.701
Normal HPDE Cells>10

This selectivity indicates a promising therapeutic index compared to standard chemotherapeutics like gemcitabine.

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and inhibition of migration in cancer cells. Studies have shown that treatment with the compound leads to increased externalization of phosphatidylserine, a marker for early apoptosis . Additionally, it has been suggested that the compound may interact with sigma receptors, which are implicated in cancer cell signaling pathways.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for antioxidant activity. It demonstrated significant DPPH and ABTS radical scavenging abilities, indicating potential protective effects against oxidative stress .

Table 2: Antioxidant Activity

Assay TypeIC50 (µM)Control (Ascorbic Acid)
DPPH14.720.1
ABTS18.819.0

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Pancreatic Cancer Model : In vivo studies using mouse models have shown that administration of the compound significantly reduces tumor size and improves survival rates compared to untreated controls.
  • Neuroprotection : Preliminary data suggest that this compound may also confer neuroprotective effects in models of neurodegenerative diseases due to its antioxidant properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of spiro compounds in anticancer therapy. Specifically, spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives have shown promising cytotoxicity against various cancer cell lines. The unique spiro structure contributes to their ability to interact with biological targets effectively. For instance, a study demonstrated that modifications on the piperidine ring could enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Neuropharmacological Effects

Research indicates that compounds similar to 1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one exhibit neuroprotective properties. They may act as modulators of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier is crucial for their application in treating central nervous system disorders .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary tests suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The presence of the bromine atom in its structure may enhance its interaction with microbial targets .

Polymer Chemistry

In material science, spiro compounds like this compound are being explored for their potential use in polymer synthesis. Their unique structure allows them to serve as monomers or crosslinking agents in the formation of novel polymeric materials with specific mechanical and thermal properties. Such materials could find applications in coatings, adhesives, and composites .

Nanotechnology

The compound's properties lend themselves well to applications in nanotechnology. Its ability to form stable complexes with metal ions can be utilized in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions. Research is ongoing to explore how these spiro compounds can enhance the efficacy of nanocarriers in targeted drug delivery applications .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity under different conditions allows chemists to modify its structure further, leading to a variety of derivatives with tailored properties for specific applications. This versatility makes it a valuable building block in organic synthesis pathways .

One-Pot Reactions

Innovative synthetic methodologies have been developed that utilize this compound in one-pot reactions to streamline the synthesis of complex molecules. Such approaches not only improve efficiency but also reduce waste and simplify purification processes, which is vital for pharmaceutical manufacturing .

Q & A

Q. What are the key synthetic strategies for introducing the bromo substituent at the 5-position of the spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold?

The bromination of spiro compounds often involves electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling. For 5-bromo derivatives, direct bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled conditions is common. Alternatively, Suzuki-Miyaura coupling can introduce bromine via pre-functionalized intermediates, such as boronic esters . Post-functionalization of the isobenzofuran ring may require protection of the ketone group to prevent side reactions.

Q. How is the purity and structural integrity of the compound validated after synthesis?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the spirocyclic structure and substituent positions. The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the bromine’s deshielding effect on adjacent protons are diagnostic .
  • Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., C₁₈H₁₅BrNO₂) .
  • X-ray Crystallography : Resolves conformational ambiguities, such as the spiro junction geometry .

Q. What solvent systems are optimal for recrystallization of this compound?

Polar aprotic solvents like ethyl acetate or dichloromethane, combined with hexane for anti-solvent crystallization, yield high-purity crystals. Hydrochloride salts (common in spiro-piperidine derivatives) may require methanol/water mixtures .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity in further functionalization?

The 5-bromo group acts as a versatile handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups. Its position on the isobenzofuran ring directs regioselective metalation or nucleophilic substitution. Computational studies (DFT) can predict electronic effects, such as reduced electron density at the 5-position due to bromine’s electronegativity .

Q. What computational tools are effective for predicting the biological activity of derivatives?

  • Deep Learning Scaffold Design : Tools like DeepScaffold optimize spirocyclic cores for target binding by analyzing structural databases .
  • Molecular Docking : Simulations with sigma-1 receptors (common targets for spiro-piperidines) assess binding affinity. The benzyl and bromo groups may enhance hydrophobic interactions .

Q. How can structural analogs be used to study structure-activity relationships (SAR) for receptor binding?

Modification Biological Impact Reference
Bromo → ChloroAlters steric bulk and lipophilicity
Benzyl → PhenethylModulates receptor subtype selectivity
Spiro ring expansionImpacts conformational flexibility

SAR studies often combine synthetic chemistry with in vitro assays (e.g., radioligand binding) to correlate substituents with activity .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Regioselectivity : Competing bromination at other positions requires precise temperature control .
  • Spiro Junction Stability : Acidic or basic conditions may lead to ring-opening; neutral pH during workup is critical .
  • Purification : Column chromatography with silica gel (eluent: EtOAc/hexane, 3:7) is standard, but preparative HPLC may be needed for polar impurities .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for similar spiro compounds?

Discrepancies often arise from:

  • Reagent Purity : Anhydrous Br₂ vs. HBr/AcOH mixtures affect electrophilic substitution efficiency .
  • Catalyst Choice : Pd(PPh₃)₄ vs. XPhos Pd G3 in cross-coupling alters reaction rates .
  • Workup Protocols : Incomplete removal of Lewis acids (e.g., FeBr₃) can skew yield calculations .

Q. What analytical techniques differentiate between spirocyclic conformers?

  • VT-NMR : Variable-temperature NMR detects dynamic ring flipping .
  • Circular Dichroism (CD) : Chiral derivatives exhibit distinct CD spectra for enantiomeric forms .

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